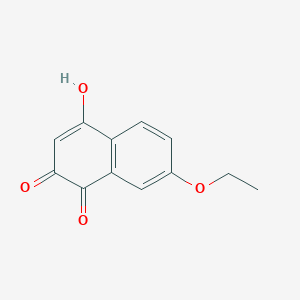
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring, with additional ethoxy and hydroxy substituents at the 7 and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Hydroxylation: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological activities and chemical properties.
科学的研究の応用
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in redox reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to generate reactive oxygen species.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species such as superoxide anions and hydrogen peroxide. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s ability to interact with cellular thiols and disrupt redox homeostasis further contributes to its biological activity.
類似化合物との比較
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-: Known for its use in traditional medicine and as a dye.
2-Methyl-1,4-naphthalenedione (Menadione): A synthetic form of vitamin K with anticoagulant properties.
2-Bromo-1,4-naphthalenedione: Exhibits strong antimicrobial activity.
Uniqueness
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is unique due to the presence of both ethoxy and hydroxy groups, which enhance its solubility and reactivity
特性
CAS番号 |
58472-31-4 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
7-ethoxy-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-7-3-4-8-9(5-7)12(15)11(14)6-10(8)13/h3-6,13H,2H2,1H3 |
InChIキー |
UJTRHNANWJGQHK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


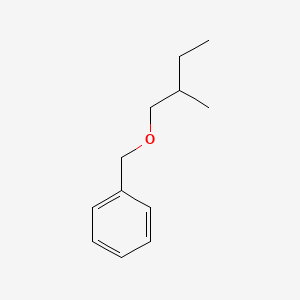

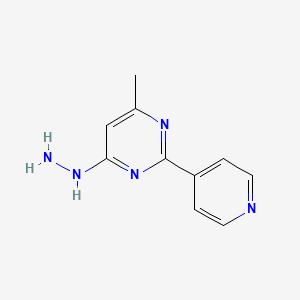
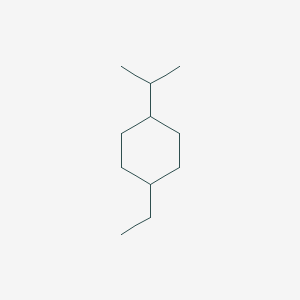

![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)
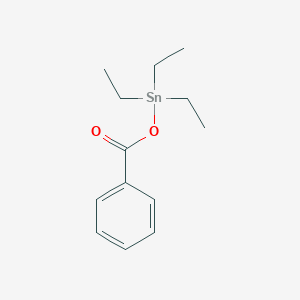

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
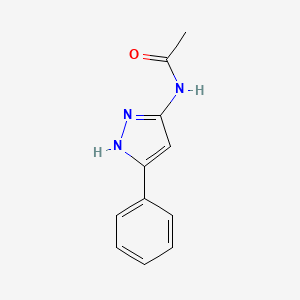
![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)

